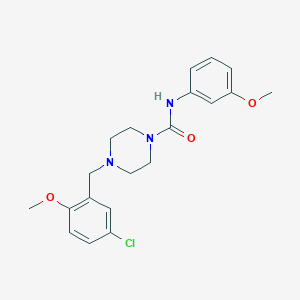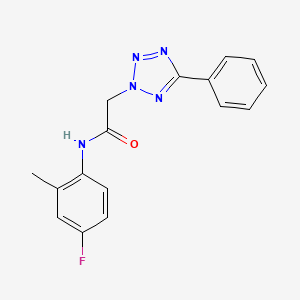
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxane moiety, which is known for its biological activity, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in an aqueous medium. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with different alkyl or aryl groups using alkyl or aryl halides in the presence of a base like lithium hydride in N,N-dimethylformamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Antibacterial Agents: Derivatives of this compound have shown promise as potent antibacterial agents, inhibiting the growth of various bacterial strains.
Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes such as cholinesterases and lipoxygenases, which are involved in various physiological processes.
Biomedical Research: The compound’s ability to inhibit biofilm formation and its mild cytotoxicity make it a candidate for further research in biomedical applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. This interaction can lead to the inhibition of bacterial growth or the modulation of enzyme activity in physiological processes.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide can be compared with other similar compounds such as:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound also features a benzodioxane moiety and a sulfonamide group, but with different substituents that may alter its biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide: This derivative has a nitro group, which can influence its antibacterial and enzyme inhibitory properties.
Properties
Molecular Formula |
C14H11F2NO4S |
|---|---|
Molecular Weight |
327.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H11F2NO4S/c15-9-1-3-11(16)14(7-9)22(18,19)17-10-2-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,17H,5-6H2 |
InChI Key |
PDKRXOJKJOVDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-3-phenylurea](/img/structure/B10967916.png)
![N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B10967930.png)
![N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B10967937.png)

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10967943.png)

![Methyl 3-[({4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B10967956.png)
![2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10967966.png)
![10-hexanoyl-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10967973.png)
![1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B10967974.png)
